Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrahydrobenzo[f][1,4]oxazepine ring, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Bulk manufacturing often includes steps such as purification through crystallization or chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include antiviral and antimicrobial agents, as well as drug development for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Shares structural similarities but differs in functional groups and biological activity.
Indole Derivatives: These compounds have different core structures but may exhibit similar biological activities, such as anti-inflammatory or analgesic effects.
Uniqueness
Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS Number: 1713174-85-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H21NO4
- Molecular Weight : 303.3529 g/mol
- SMILES Representation :
COC(=O)c1ccc2c(c1)CN(C1CCCCC1)C(=O)CO2
Research indicates that compounds similar to methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives may act through various mechanisms:
- Gamma-secretase Inhibition : Similar compounds have been studied for their ability to inhibit gamma-secretase, an enzyme implicated in Alzheimer’s disease. This inhibition can potentially reduce the production of amyloid-beta peptides associated with neurodegeneration .
- Antitumor Activity : Some derivatives exhibit antitumor properties by targeting specific kinases involved in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the oxazepine ring can enhance anticancer efficacy .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of oxazepine derivatives. For instance:
Compound | Activity | Reference |
---|---|---|
Methyl 4-cyclohexyl derivative | Inhibits cancer cell proliferation | |
Related oxazepine compounds | Induce apoptosis in breast cancer cells |
These findings suggest that methyl 4-cyclohexyl-3-oxo derivatives may also possess similar properties.
Neuroprotective Effects
The neuroprotective effects of related compounds have been documented, particularly in models of Alzheimer’s disease. They may help in reducing cognitive decline by modulating neurotransmitter systems and decreasing neuroinflammation .
Case Studies and Research Findings
- Study on Gamma-secretase Inhibition :
- Antitumor Activity Evaluation :
- Neuroprotective Mechanisms :
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl 4-cyclohexyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-21-17(20)12-7-8-15-13(9-12)10-18(16(19)11-22-15)14-5-3-2-4-6-14/h7-9,14H,2-6,10-11H2,1H3 |
InChI Key |
TYTQRIGRPYFSCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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